molecular formula C10H10FNO2 B2586170 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 86323-66-2

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2586170
CAS No.: 86323-66-2
M. Wt: 195.193
InChI Key: SRLSCFGRFIBSHD-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the Bischler-Napieralski reaction, which is a well-known method for constructing isoquinoline derivatives . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and a suitable amine precursor. Another approach involves the cyclization of N-acylated phenylethylamines under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, including neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLSCFGRFIBSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3-fluoro-DL-phenylalanine (100 g) in conc. HCl (1.0 L) was added aq. formaldehyde solution (37% wt.; 400 mL). The reaction mixture was heated to 90° C. and stirred for 3.5 h, then cooled to RT and stirred overnight and filtered. The filtrate was concentrated and the residue was combined with the precipitate to give 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which was used without further purification. LRMS (M+H+) m/z 196.1.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

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